molecular formula C21H22N4O14S4 B12780984 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((4-(methyl((2-(sulfooxy)ethyl)sulfonyl)amino)phenyl)azo)- CAS No. 3743-84-8

2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((4-(methyl((2-(sulfooxy)ethyl)sulfonyl)amino)phenyl)azo)-

Cat. No.: B12780984
CAS No.: 3743-84-8
M. Wt: 682.7 g/mol
InChI Key: PFWJIAWRRDIXIE-UHFFFAOYSA-N
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Description

2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((4-(methyl((2-(sulfooxy)ethyl)sulfonyl)amino)phenyl)azo)- is a complex organic compound known for its applications in various industries. This compound is characterized by its naphthalene core substituted with sulfonic acid groups, acetylamino, hydroxy, and azo functionalities, making it a versatile molecule in chemical synthesis and industrial applications .

Preparation Methods

The synthesis of 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((4-(methyl((2-(sulfooxy)ethyl)sulfonyl)amino)phenyl)azo)- typically involves multiple steps:

    Nitration and Reduction: The starting material, naphthalene, undergoes nitration to introduce nitro groups, followed by reduction to form amino groups.

    Sulfonation: The amino-naphthalene derivative is then sulfonated to introduce sulfonic acid groups at the desired positions.

    Acetylation and Hydroxylation: The amino groups are acetylated, and hydroxyl groups are introduced through specific reaction conditions.

    Azo Coupling: The final step involves azo coupling with the appropriate diazonium salt to form the azo linkage.

Chemical Reactions Analysis

2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((4-(methyl((2-(sulfooxy)ethyl)sulfonyl)amino)phenyl)azo)- undergoes various chemical reactions:

Scientific Research Applications

This compound finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((4-(methyl((2-(sulfooxy)ethyl)sulfonyl)amino)phenyl)azo)- involves its interaction with molecular targets through its functional groups. The sulfonic acid groups enhance solubility, while the azo linkage and hydroxy groups facilitate binding to specific substrates. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-((4-(methyl((2-(sulfooxy)ethyl)sulfonyl)amino)phenyl)azo)- lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specialized applications .

Properties

CAS No.

3743-84-8

Molecular Formula

C21H22N4O14S4

Molecular Weight

682.7 g/mol

IUPAC Name

5-acetamido-4-hydroxy-3-[[4-[methyl(2-sulfooxyethylsulfonyl)amino]phenyl]diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C21H22N4O14S4/c1-12(26)22-17-11-16(41(30,31)32)9-13-10-18(42(33,34)35)20(21(27)19(13)17)24-23-14-3-5-15(6-4-14)25(2)40(28,29)8-7-39-43(36,37)38/h3-6,9-11,27H,7-8H2,1-2H3,(H,22,26)(H,30,31,32)(H,33,34,35)(H,36,37,38)

InChI Key

PFWJIAWRRDIXIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=C(C=C3)N(C)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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